![molecular formula C14H11FO B13412897 1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one CAS No. 75524-55-9](/img/structure/B13412897.png)
1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE, 1-[1,1-BIPHENYL]-4-YL-2-FLUORO- is an organic compound with the molecular formula C14H11FO. It is a derivative of acetophenone, where the phenyl group is substituted with a biphenyl and a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-[1,1-BIPHENYL]-4-YL-2-FLUORO- typically involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{Biphenyl} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{ETHANONE, 1-[1,1-BIPHENYL]-4-YL-2-FLUORO-} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 1-[1,1-BIPHENYL]-4-YL-2-FLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: 1-[1,1-Biphenyl]-4-yl-2-fluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHANONE, 1-[1,1-BIPHENYL]-4-YL-2-FLUORO- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which ETHANONE, 1-[1,1-BIPHENYL]-4-YL-2-FLUORO- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound, which lacks the biphenyl and fluorine substitutions.
4-Acetylbiphenyl: Similar structure but without the fluorine atom.
Fluoroacetophenone: Contains the fluorine atom but lacks the biphenyl group.
Uniqueness
ETHANONE, 1-[1,1-BIPHENYL]-4-YL-2-FLUORO- is unique due to the combination of the biphenyl and fluorine substitutions, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Properties
CAS No. |
75524-55-9 |
|---|---|
Molecular Formula |
C14H11FO |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-fluoro-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11FO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
AQYXSRSXTBWEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


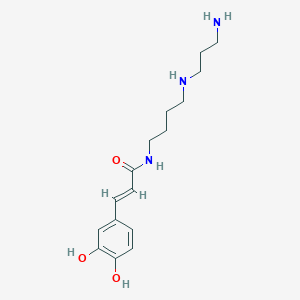
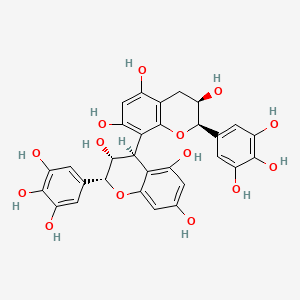
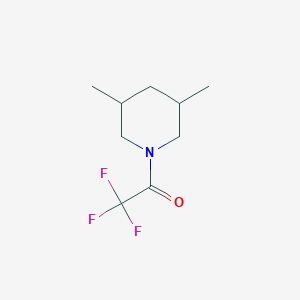
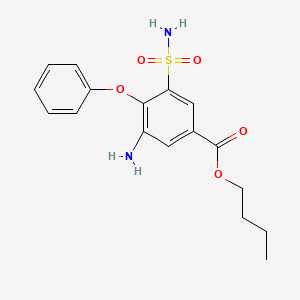
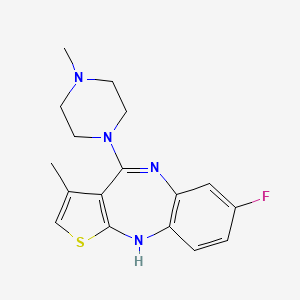
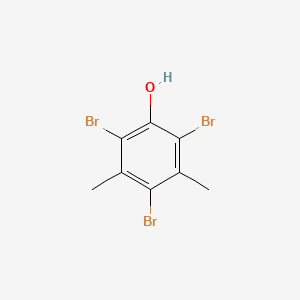

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
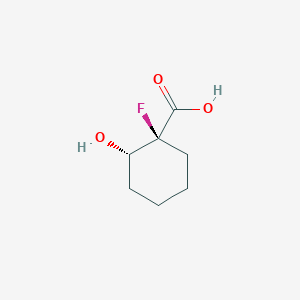
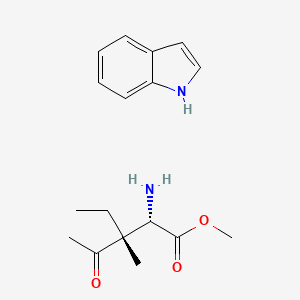
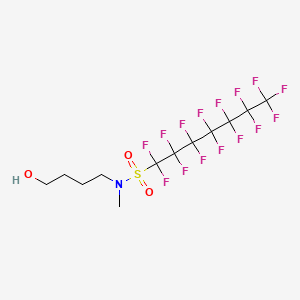
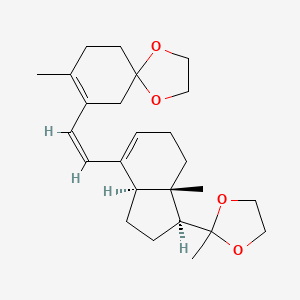
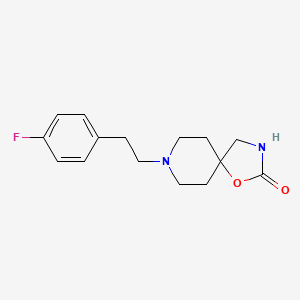
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
